N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitro group, and finally the attachment of the carboxamide group. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, purification steps, and quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide
- N-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogen and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10ClFN6O3 |
---|---|
Molecular Weight |
364.72 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClFN6O3/c15-11-5-9(1-2-12(11)16)18-14(23)13-3-4-20(19-13)8-21-7-10(6-17-21)22(24)25/h1-7H,8H2,(H,18,23) |
InChI Key |
MVHSSCKWAZDLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.